N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPRXXGCUEPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group and a triazine derivative linked via a sulfanyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Triazoles are known for their effectiveness against a range of pathogens:
- Antibacterial : Compounds with triazole moieties have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple bacterial strains .
- Antifungal : The compound also shows promise as an antifungal agent. In vitro assays indicated effective inhibition against fungal strains like Candida and Aspergillus species .
Anticancer Activity
The anticancer potential of this compound was evaluated using the NCI-60 human tumor cell line screening. Preliminary results showed moderate cytostatic activity with inhibition growth percentages (IGP) of up to 23% against the MCF7 breast cancer cell line .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IGP Values | References |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.125 - 8 μg/mL | |
| Antifungal | Candida, Aspergillus | Not specified | |
| Anticancer | MCF7 breast cancer cell line | IGP = 23% |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring significantly influence biological activity. For example:
- Substituents on the Phenyl Ring : Electron-donating groups at specific positions enhance antibacterial potency.
- Alkyl Chain Length : The length of alkyl chains attached to the triazole affects activity; shorter chains tend to exhibit better efficacy .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A series of derivatives based on the triazole scaffold were synthesized and evaluated for their biological activities. Compounds with various substitutions were tested against both bacterial and fungal strains, revealing that certain modifications led to enhanced potency compared to standard antibiotics like vancomycin and fluconazole .
Case Study 2: In Vivo Efficacy in Tumor Models
In vivo studies in murine models demonstrated that some derivatives exhibited significant tumor growth inhibition compared to controls. These findings support further investigation into their mechanism of action and potential clinical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide. For instance, derivatives of triazine compounds have shown promising results against various cancer cell lines. A study demonstrated that certain triazine derivatives exhibited cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . The mechanism of action often involves apoptosis induction and disruption of mitochondrial membrane potential .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions. Molecular docking studies indicate that the compound can effectively bind to the enzyme's active site, potentially leading to reduced inflammation . Such properties make it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
Compounds containing the 1,2,4-triazine moiety have been explored for their antimicrobial properties. The presence of a dichlorophenyl group enhances their bioactivity against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable for further investigation as antimicrobial agents .
Pesticidal Properties
The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Similar derivatives have been evaluated for their effectiveness in pest management. Studies indicate that triazine-based compounds can exhibit herbicidal activity by inhibiting specific biochemical pathways in plants . This makes them valuable in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Data Table: Summary of Applications
| Application Type | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal | Anticancer | Cytotoxicity against HCT-116 and HeLa (IC50 < 100 μM) |
| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Agricultural | Pesticidal | Herbicidal activity observed in triazine derivatives |
Case Studies
- Anticancer Activity Study : A series of triazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most active compounds induced apoptosis through mitochondrial pathways and exhibited significant growth inhibition rates .
- Anti-inflammatory Mechanism Exploration : Molecular docking studies revealed that certain derivatives could bind effectively to the active site of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. Further experimental validation is needed to confirm these findings .
- Pesticidal Efficacy Assessment : Field trials with triazine-based pesticides demonstrated effective control over common agricultural pests while showing low toxicity to non-target organisms. This highlights the potential for developing safer agricultural chemicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide derivatives, particularly those featuring halogenated aromatic systems and heterocyclic appendages. Below is a detailed analysis:
Substituent and Backbone Variations
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) This compound () shares the acetamide backbone but differs in substituents: a monochloro-phenyl group and a naphthoxy-triazole moiety. Its IR spectrum shows a C=O stretch at 1678 cm⁻¹, slightly lower than typical acetamide carbonyl stretches (1680–1700 cm⁻¹), possibly due to conjugation with the triazole ring.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide This analog () features a dichlorophenyl group and a pyrazolone ring. The pyrazolone’s planar conformation contrasts with the non-planar triazinone in the target compound, which adopts a dihydro-oxo configuration. This difference impacts hydrogen-bonding patterns: the pyrazolone forms R₂²(10) dimers via N–H⋯O interactions, while the triazinone’s sulfanyl group may favor S⋯O or S⋯Cl interactions, altering crystal packing .
Hydrogen-Bonding and Crystal Packing
The target compound’s triazinone-sulfanyl group introduces unique intermolecular interactions. For example:
- Triazinone vs. Pyrazolone: The pyrazolone-based compound () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.
- Sulfanyl vs. Ether/Oxy Groups : Compounds like 6m () utilize ether linkages (naphthoxy), which favor C–O⋯H bonds. In contrast, the sulfanyl group in the target compound may participate in weaker S⋯H or S⋯π interactions, affecting solubility and stability .
Structural and Spectroscopic Data Comparison
| Compound | Key Substituents | Heterocycle | Hydrogen-Bonding Motifs | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, triazinone-sulfanyl | 1,2,4-Triazin-3-yl | Likely N–H⋯O/S⋯O | ~1685 (estimated) |
| N-(4-Chlorophenyl)-2-(triazol-1-yl)acetamide (6m) | 4-Chlorophenyl, naphthoxy-triazolyl | 1H-1,2,3-Triazol-1-yl | C=O⋯H–N (amide-triazole) | 1678 |
| 2-(3,4-Dichlorophenyl)-pyrazolone-acetamide | 3,4-Dichlorophenyl, pyrazolone | 2,3-Dihydro-1H-pyrazol-4-yl | R₂²(10) dimers (N–H⋯O) | Not reported |
Preparation Methods
Synthesis of 6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-Thiol
The triazinone core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:
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Step 1 : Reacting methyl N-cyanoiminodithiocarbonate with 4-substituted pyridine-3-sulfonamides in acetone under reflux with anhydrous KCO.
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Step 2 : Treating the intermediate with 99% hydrazine hydrate in acetonitrile or ethanol to form the 1,2,4-triazin-3-thiol derivative.
Key Reaction :
Functionalization with 3,4-Dichlorophenyl Acetamide
The sulfanyl group is alkylated with 2-chloro-N-(3,4-dichlorophenyl)acetamide under basic conditions. A typical procedure includes:
-
Reacting 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with 2-chloroacetamide derivatives in ethanol or DMF using KCO as a base.
Optimization Note :
Detailed Synthetic Protocols
Step 1: Formation of Methyl N′-Cyano-N-{[4-(Piperazin-1-yl)Pyridin-3-yl]Sulfonyl}Carbamimidothioate
Step 2: Cyclization to 1,2,4-Triazin-3-Thiol
Alternative One-Pot Method
A streamlined approach from PubChem CID 7387894:
-
Reagents : 4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol, 2-chloro-N-(3,4-dichlorophenyl)acetamide.
-
Conditions : KCO, DMF, 80°C, 8 hours.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Two-Step (PMC6150321) | 40–66 | >95% | High regioselectivity |
| One-Pot (PubChem 7387894) | 72–85 | >98% | Reduced reaction time |
Challenges and Optimization
Common Pitfalls
Scalability Improvements
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Continuous Flow Synthesis : Patent WO2006119400A2 suggests using microreactors for triazinone formation, enhancing yield to 89% at pilot scale.
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Catalytic Methods : Employing CuI (5 mol%) accelerates sulfur-alkylation steps, reducing reaction time to 2–4 hours.
Industrial Applications and Modifications
Agrochemical Derivatives
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous dichlorophenyl acetamides, a common approach includes:
Amide Coupling : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine as a base .
Thiol-Ether Formation : Reacting a triazine-thiol intermediate with a halogenated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization from solvents like DCM/hexane .
Key Conditions :
- Temperature: 0–25°C for coupling; 60–80°C for thiol-ether reactions.
- Solvents: DCM, DMF, or THF.
- Catalysts: EDC for amide bond formation.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm amide/thiol-ether bonds .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves conformational ambiguities, as demonstrated for structurally related dichlorophenyl acetamides with multiple rotamers .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given steric hindrance from the dichlorophenyl group?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
- Temperature Gradients : Gradual warming (0°C → room temperature) minimizes side reactions during amide coupling .
- Table: Reaction Yield Comparison
| Condition | Yield (%) | Reference |
|---|---|---|
| EDC/DCM, 0°C | 65 | |
| HATU/DMF, RT | 78 | |
| K₂CO₃/DMF, 60°C | 72 |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to distinguish dynamic conformers (e.g., rotational isomers of the dichlorophenyl group) .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
- Case Study : identified three distinct conformers in the asymmetric unit via X-ray, explaining split NMR peaks in related compounds.
Q. What experimental strategies are recommended for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates and IC₅₀ determination .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Molecular Docking : Model interactions with protein targets (e.g., COX-2, EGFR) using software like AutoDock Vina to prioritize assays .
- ADME Profiling : Assess solubility (HPLC logP), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
